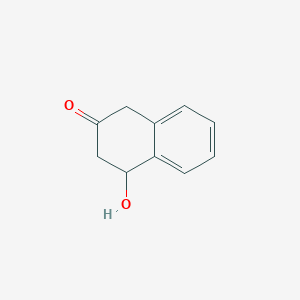
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by a hydroxyl group at the fourth position and a ketone group at the second position of the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one can be synthesized through several methods:
Hydrogenation of 4-Hydroxy-2-naphthoquinone: This method involves the reduction of 4-hydroxy-2-naphthoquinone using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Cyclization of 2-(2-Hydroxyphenyl)ethanone: This method involves the cyclization of 2-(2-hydroxyphenyl)ethanone in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the naphthalenone ring system.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-hydroxy-2-naphthoquinone due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and reagents used.
Reduction: The ketone group can be reduced to form an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-oxo-3,4-dihydronaphthalen-2(1H)-one or 4-carboxy-3,4-dihydronaphthalen-2(1H)-one.
Reduction: Formation of 4-hydroxy-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of 4-alkoxy-3,4-dihydronaphthalen-2(1H)-one or 4-acetoxy-3,4-dihydronaphthalen-2(1H)-one.
Applications De Recherche Scientifique
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one depends on its specific application:
Biological Activity: The hydroxyl and ketone groups can interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations that enhance its biological effects.
Chemical Reactions: The hydroxyl and ketone groups serve as reactive sites for various chemical transformations, enabling the compound to participate in a wide range of reactions.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
4-Hydroxy-2-naphthoquinone: Similar structure but lacks the dihydro component, making it more prone to oxidation.
3,4-Dihydronaphthalen-2(1H)-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Hydroxy-1-tetralone: Similar structure but with a different position of the hydroxyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and applications.
Propriétés
Numéro CAS |
183999-84-0 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4-hydroxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H10O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,10,12H,5-6H2 |
Clé InChI |
KSADXZJDSQDMML-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
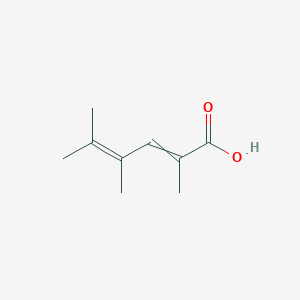
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
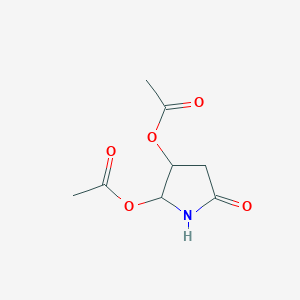
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
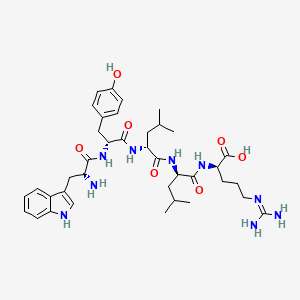
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
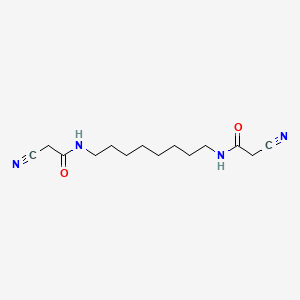


![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

